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Compound of Interest

Compound Name: RK-582

Cat. No.: B15588762 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
RK-582 is a potent and selective, orally active tankyrase inhibitor that has demonstrated

significant potential in the context of oncology, particularly for cancers driven by aberrant Wnt/

β-catenin signaling.[1][2] Developed through the optimization of a previously identified

spiroindoline-based inhibitor, RK-287107, RK-582 exhibits improved efficacy and

pharmacokinetic properties.[3] This technical guide provides a comprehensive overview of the

discovery, chemical structure, mechanism of action, and key experimental data related to RK-
582.

Chemical Structure and Properties
RK-582 is a spiroindolinone-based compound.[4] Its complex heterocyclic structure is

fundamental to its high-affinity binding to the nicotinamide subsite of tankyrase enzymes.
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Property Value

IUPAC Name

rel-6-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-

fluoro-1'-(3,4,5,6,7,8-hexahydro-8-methyl-4-

oxopyrido[2,3-d]pyrimidin-2-yl)-1-

methylspiro[3H-indole-3,4'-piperidin]-2(1H)-one

Chemical Formula C27H35FN6O3[5]

Molecular Weight 510.61 g/mol

CAS Number 2171388-28-4[1]

Discovery and Synthesis
The discovery of RK-582 was the result of a lead optimization program aimed at improving the

potency and in vivo efficacy of the initial lead compound, RK-287107.[3] The synthesis of RK-
582 involves a multi-step process focused on the construction of the characteristic

spiroindolinone core and the subsequent introduction of functional groups that enhance its

binding to tankyrase and improve its drug-like properties. While the detailed synthetic route is

proprietary, the process is an evolution of the methods developed for its predecessor, RK-

287107.[6]

Mechanism of Action
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family

of enzymes.[3] In the canonical Wnt/β-catenin signaling pathway, tankyrases play a critical role

in the degradation of Axin, a key component of the β-catenin destruction complex. By

poly(ADP-ribosyl)ating (PARsylating) Axin, tankyrases mark it for ubiquitination and subsequent

proteasomal degradation. This destabilization of the destruction complex leads to the

accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the activation

of TCF/LEF-mediated transcription of target genes, many of which are involved in cell

proliferation and tumorigenesis.

RK-582 selectively inhibits the catalytic activity of TNKS1 and TNKS2.[1][7] This inhibition

prevents the PARsylation of Axin, leading to its stabilization and the subsequent accumulation

of the β-catenin destruction complex.[1] As a result, β-catenin is effectively degraded, and the

downstream Wnt signaling cascade is suppressed.[1] This mechanism has been shown to be
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particularly effective in cancer cells with mutations in the APC gene, which are heavily reliant

on Wnt signaling for their growth and survival.[8]
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Caption: Mechanism of RK-582 in the Wnt/β-catenin signaling pathway.

Quantitative Data
RK-582 demonstrates high potency against tankyrase enzymes and significant anti-

proliferative activity in cancer cell lines with activated Wnt signaling.
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Assay Target/Cell Line IC50 / GI50 (nM) Reference

Enzymatic Assay

(IC50)
TNKS1 39.1 [1]

TNKS2 36.2 [1]

PARP1 >10,000 [1]

PARP2 >10,000 [1]

Cell-Based Assay

(IC50)

HEK293 (TCF

Reporter)
0.3 [1]

DLD-1 (TCF Reporter) 3.1 [1]

Cell Growth Inhibition

(GI50)
DLD-1 35 [1]

COLO-320DM 230 [4][5]

Experimental Protocols
TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors,

which are activated by nuclear β-catenin.

Materials:

HEK293 or DLD-1 cells

TOPFlash and FOPFlash reporter plasmids (or other TCF/LEF-responsive and control

luciferase constructs)

Renilla luciferase plasmid (for normalization)

Lipofectamine 2000 or other suitable transfection reagent

Dual-Luciferase Reporter Assay System
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96-well white, clear-bottom plates

Luminometer

Protocol:

Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of

transfection.

Co-transfect cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a

suitable transfection reagent according to the manufacturer's protocol.

24 hours post-transfection, replace the medium with fresh medium containing various

concentrations of RK-582 or vehicle control (e.g., DMSO).

Incubate the cells for an additional 24-48 hours.

Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase

reporter assay system and a luminometer.

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50

value.

MTT Cell Proliferation Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and

proliferation.

Materials:

DLD-1 or COLO-320DM cells

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Protocol:

Seed cells in 96-well plates at an appropriate density for the desired assay duration.

Allow cells to adhere overnight.

Treat the cells with various concentrations of RK-582 or vehicle control.

Incubate for the desired period (e.g., 72 hours).

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable

cells to reduce the MTT to formazan crystals.

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve

the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of growth inhibition relative to the vehicle control and determine the

GI50 value.

Western Blot Analysis for AXIN2 and β-catenin
This technique is used to detect changes in the protein levels of AXIN2 and β-catenin following

treatment with RK-582.

Materials:

DLD-1 or COLO-320DM cells

6-well plates

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against AXIN2, β-catenin, and a loading control (e.g., GAPDH or β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Protocol:

Seed cells in 6-well plates and allow them to adhere.

Treat cells with RK-582 or vehicle control for the desired time.

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the protein bands using an ECL substrate and an imaging system.
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In Vitro Analysis In Vivo Analysis
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Caption: General experimental workflow for the evaluation of RK-582.

Colorectal Cancer Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of RK-582 in a living organism.

Materials:

Immunodeficient mice (e.g., NOD/SCID or nude mice)

COLO-320DM or other suitable colorectal cancer cells

Matrigel

Calipers

RK-582 formulation for oral administration
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Protocol:

Subcutaneously implant a suspension of colorectal cancer cells (e.g., 5 x 10^6 cells in a 1:1

mixture of medium and Matrigel) into the flank of immunodeficient mice.

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer RK-582 orally at the desired dose and schedule (e.g., once or twice daily). The

control group receives the vehicle.

Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

Monitor the body weight and general health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic marker analysis by Western blot).

Compare the tumor growth in the treated group to the control group to determine the in vivo

efficacy of RK-582.

Clinical Development
Based on promising preclinical data, RK-582 has advanced into clinical development. A Phase

1 clinical trial has been initiated to evaluate the safety, tolerability, and preliminary efficacy of

RK-582 in patients with unresectable metastatic colorectal cancer.[7][8] This marks a significant

step towards validating tankyrase inhibition as a therapeutic strategy for this patient population.

Conclusion
RK-582 is a highly potent and selective tankyrase inhibitor with a well-defined mechanism of

action in the Wnt/β-catenin signaling pathway. Its discovery through a rigorous lead

optimization process has resulted in a compound with promising preclinical activity and

favorable pharmacokinetic properties, leading to its advancement into clinical trials. The data

and protocols presented in this guide provide a comprehensive resource for researchers and

drug development professionals working on or interested in the field of Wnt-directed cancer

therapies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15588762?utm_src=pdf-body
https://www.benchchem.com/product/b15588762?utm_src=pdf-body
https://www.benchchem.com/product/b15588762?utm_src=pdf-body
https://www.benchchem.com/product/b15588762?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.texaschildrens.org/sites/default/files/pictures/departments/Cancer/horton-mtt-cell-assay-protocol1.pdf
https://www.benchchem.com/product/b15588762?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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